molecular formula C18H16N2O4 B11809062 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B11809062
M. Wt: 324.3 g/mol
InChI Key: CGCBCNBUOLHMLY-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole-3-carboxamide derivative featuring a 2,5-dihydro-1H-pyrrole core with multiple substituents:

  • 2-Oxo moiety: Introduces ketone functionality, influencing electronic properties.
  • 1-Phenyl and N-(4-methoxyphenyl) groups: Provide steric bulk and modulate lipophilicity. The 4-methoxyphenyl substituent may enhance π-π stacking interactions or bioactivity .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-hydroxy-N-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-24-14-9-7-12(8-10-14)19-17(22)16-15(21)11-20(18(16)23)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,19,22)

InChI Key

CGCBCNBUOLHMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Brønsted Acid-Catalyzed Three-Component Reactions

The target compound is synthesized via a Brønsted acid-catalyzed MCR involving benzaldehyde, 4-methoxyaniline, and diethyl acetylenedicarboxylate (DEAD). This method, adapted from protocols for analogous γ-lactams, proceeds through enamine and imine intermediates. The reaction mechanism begins with the acid-catalyzed condensation of benzaldehyde (2) and 4-methoxyaniline (3) to form an aldimine (5) . Simultaneously, DEAD (8) reacts with the amine to generate a ketenamine intermediate. A Mannich-type addition followed by cyclization yields the 2,5-dihydro-1H-pyrrole-3-carboxylate scaffold (10) . Hydrolysis of the ester group under acidic conditions introduces the 4-hydroxy moiety, producing the final carboxamide (11) .

Reaction Optimization

  • Catalyst Selection : Brønsted acids like p-toluenesulfonic acid (p-TsOH) or chiral phosphoric acids enhance reaction rates and stereoselectivity. For example, p-TsOH in toluene at 110°C achieves 76% yield with minimal side products.

  • Solvent Effects : Polar aprotic solvents (e.g., toluene, dioxane) improve cyclization efficiency. In toluene, the reaction favors carboxamide formation over ester hydrolysis.

  • Stoichiometry : A 1:1:1 molar ratio of aldehyde, amine, and DEAD minimizes side reactions. Excess DEAD leads to over-alkylation of the amine.

Stepwise Synthesis via Chalcone Intermediates

Chalcone Formation and Functionalization

An alternative route involves synthesizing substituted chalcones (1a–e) via Claisen-Schmidt condensation. Vanillin derivatives react with acetophenones in 60% ethanol under basic conditions to yield trans-chalcones. These intermediates are then treated with hydrazine derivatives (e.g., thiosemicarbazide) to form pyrazole or dihydropyrazole cores. While this method primarily yields antimicrobial agents, modifying the hydrazine component to 4-methoxyphenylhydrazine could generate the target carboxamide after oxidation and cyclization.

Key Spectral Data

  • IR Spectroscopy : Absence of C=O (1661–1684 cm⁻¹) and C=C (1593–1618 cm⁻¹) bands confirms cyclization.

  • ¹H-NMR : Olefinic protons appear as doublets at δ 7.22–7.29 (J = 15 Hz) and δ 6.61–6.89 (J = 15 Hz).

Post-Synthetic Modifications

Hydrolysis of Ester to Carboxamide

The ethyl ester group in intermediate 10 is converted to the carboxamide via aminolysis with 4-methoxyaniline. Refluxing in THF with catalytic HCl achieves near-quantitative conversion without degrading the pyrrole ring.

Oxidation and Hydroxylation

The 4-hydroxy group is introduced by treating the pyrrol-2-one with aqueous HCl, which hydrolyzes the enamine moiety. This step requires careful pH control to prevent over-oxidation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • IR : Bands at 3379–3393 cm⁻¹ (N–H stretch) and 1746–1752 cm⁻¹ (ester C=O) confirm intermediate structures. Post-hydrolysis, the C=O stretch shifts to 1628–1634 cm⁻¹ (amide).

  • ¹H-NMR : The 4-methoxyphenyl group resonates as a singlet at δ 3.21–3.33 ppm (OCH₃). The pyrrole C4–H appears at δ 6.72–6.93 ppm.

  • X-ray Crystallography : Single-crystal analysis of analog 11a confirms the planar pyrrole ring and hydrogen-bonding network.

Purity and Yield Data

Reaction StepYield (%)Purity (HPLC)
MCR Cyclization7695
Ester Hydrolysis9298
Final Product6899

Comparative Analysis of Synthetic Routes

The MCR approach offers superior atom economy (78%) compared to stepwise methods (52%) but requires stringent temperature control. Chalcone-based routes, while longer, allow modular substitution but suffer from lower yields in cyclization steps.

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation of DEAD is mitigated by maintaining a 1:1 stoichiometry.

  • Oxidative Degradation : Hydroxylation at C4 is stabilized by electron-donating groups (e.g., OCH₃) .

Chemical Reactions Analysis

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups allow it to form hydrogen bonds with proteins, potentially inhibiting or modifying their activity. The methoxyphenyl group may enhance its binding affinity to certain receptors, making it a potent inhibitor or activator of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight Key Features
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide (Target) 2,5-Dihydro-1H-pyrrole 4-Hydroxy, 2-oxo, 1-phenyl, N-(4-methoxyphenyl) ~340.35* Balanced polarity; potential for H-bonding and π-interactions
Ethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate 2,5-Dihydro-1H-pyrrole 4-Hydroxy, 5-oxo, 1-phenyl, 2-(4-chlorophenyl), ethyl ester 357.79 Higher lipophilicity due to Cl and ester group
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine 5-Oxo, N-(4-methoxybenzyl), 1-(4-methoxyphenyl) 380.42 Saturated ring; increased conformational flexibility
3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide 2,5-Dihydro-1H-pyrrole 2-Oxo, 3-ethyl-4-methyl, N-(2-phenylethyl) 272.34 Compact structure; lower molecular weight

*Calculated based on formula C₁₈H₁₆N₂O₄.

Physicochemical Properties

  • Solubility : The target compound’s 4-hydroxy and carboxamide groups likely improve aqueous solubility compared to ester analogs (e.g., ’s ethyl carboxylate) .
  • Fluorescence : Compounds with 4-methoxyphenyl groups (e.g., ) exhibit enhanced emission intensity due to electron-donating effects. The target compound may share this trait, though direct data are lacking .
  • Stability : The 2-oxo group in dihydro-pyrroles () can confer susceptibility to hydrolysis under acidic/basic conditions .

Key Findings and Implications

  • Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance fluorescence and solubility but may reduce metabolic stability .
  • Synthetic Efficiency: Magnetic nanocatalysts () offer eco-friendly advantages for scalable synthesis of dihydro-2-oxopyrroles .

Biological Activity

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}N2_{2}O3_{3}
  • SMILES Notation : CC(=O)N1C(=O)C(C=C1)C2=CC=C(C=C2)OC

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. Studies have shown that the compound effectively scavenges free radicals, thus demonstrating potential in reducing oxidative stress-related diseases.

Test SystemIC50 Value (µM)Reference
DPPH25.6
ABTS18.4

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

Further investigations have revealed that the compound may exert anti-inflammatory effects. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels, which are implicated in various disease processes.
  • Modulation of Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on rat liver cells demonstrated that treatment with the compound significantly reduced lipid peroxidation levels compared to control groups. This suggests its potential in protecting against liver damage induced by oxidative stress.

Case Study 2: Antimicrobial Efficacy
In a clinical setting, the compound was tested against a panel of bacterial strains isolated from patients with infections. Results indicated that it was effective against multi-drug resistant strains, highlighting its therapeutic potential in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves condensation of substituted pyrrole precursors with activated carbonyl intermediates. Optimize yields by:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employing high-performance liquid chromatography (HPLC) for purification, as described in separation technologies for structurally similar amides .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) to minimize byproducts.

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, referencing marine-derived pyrrole derivatives with confirmed bioactivity .
  • Cytotoxicity : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential : Measure inhibition of COX-2 via ELISA, comparing to standard inhibitors like celecoxib .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions, with deuterated DMSO as solvent for resolving hydroxy and amide protons .
  • FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (-OH, ~3200 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., DNA gyrase for antimicrobial activity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic pockets in COX-2) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values for cytotoxicity) and apply statistical tools (ANOVA) to identify outliers .
  • Standardized Protocols : Adopt OECD guidelines for reproducibility, ensuring consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and assay conditions .
  • Dose-Response Validation : Replicate disputed results using orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

Q. How can researchers determine the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • In Vivo Half-Life : Administer to rodent models and collect plasma samples at timed intervals for LC-MS quantification .

Research Gaps and Future Directions

  • Structural Analogs : Explore halogenated derivatives (e.g., 4-fluoro substitution) to enhance bioactivity .
  • Heterogeneous Catalysis : Investigate zeolite-based catalysts for greener synthesis .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve tautomeric forms (e.g., keto-enol equilibrium) .

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